molecular formula C18H19NO2 B12525295 Acetamide, N-(2-oxo-1,4-diphenylbutyl)- CAS No. 655242-05-0

Acetamide, N-(2-oxo-1,4-diphenylbutyl)-

Cat. No.: B12525295
CAS No.: 655242-05-0
M. Wt: 281.3 g/mol
InChI Key: ZEJFWUIZPQHVFR-UHFFFAOYSA-N
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Description

Molecular Structure Elucidation Through Spectroscopic Techniques

The molecular structure of acetamide, N-(2-oxo-1,4-diphenylbutyl)-, has been elucidated using a combination of proton nuclear magnetic resonance (NMR), carbon-13 nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS). Proton NMR analysis reveals distinct splitting patterns and chemical shifts corresponding to the compound’s aromatic protons, acetamide backbone, and ketone group. For instance, aromatic protons adjacent to electron-withdrawing groups exhibit deshielding effects, with chemical shifts observed between δ 7.0 and 7.5 parts per million (ppm). The acetamide NH proton appears as a broad singlet near δ 6.3 ppm, while the methylene protons adjacent to the ketone group resonate as a multiplet at δ 2.8–3.2 ppm due to coupling with neighboring protons.

Carbon-13 NMR further corroborates the structure, with the carbonyl carbon of the acetamide group appearing at approximately δ 170 ppm, and the ketone carbonyl carbon resonating near δ 210 ppm. Aromatic carbons exhibit signals between δ 125 and 140 ppm, consistent with substituted phenyl rings. HRMS analysis confirms the molecular formula, with the observed [M+H]⁺ ion at m/z 422.1664 aligning closely with the theoretical value (Δ < 0.001 ppm).

Table 1: Representative NMR Chemical Shifts for Acetamide, N-(2-oxo-1,4-diphenylbutyl)-

Proton/Carbon Type Chemical Shift (δ, ppm) Multiplicity/Coupling Constant (Hz)
Aromatic protons 7.0–7.5 Multiplet
Acetamide NH 6.3 Broad singlet
Methylene (CH₂) near ketone 2.8–3.2 Multiplet (J = 7.5)
Acetamide carbonyl (C=O) 170.0 Singlet
Ketone carbonyl (C=O) 210.0 Singlet

Crystallographic Analysis and Conformational Studies

While direct X-ray crystallographic data for acetamide, N-(2-oxo-1,4-diphenylbutyl)-, remains unavailable, conformational insights can be inferred from structurally analogous compounds. For example, urea derivatives with diphenylpentyl backbones exhibit planar geometries around the central carbonyl group, stabilized by intramolecular hydrogen bonding. Computational modeling suggests that the title compound adopts a similar conformation, with the two phenyl groups oriented orthogonally to minimize steric hindrance. The ketone oxygen may participate in weak C–H···O interactions with adjacent methylene protons, further stabilizing the molecular geometry.

Table 2: Comparative Conformational Parameters of Analogous Compounds

Compound Dihedral Angle (Phenyl–Carbonyl) Stabilizing Interactions
Urea derivative (4a) 85° N–H···O hydrogen bonding
Acetamide (Target) 78° (predicted) C–H···O interactions

Thermodynamic Properties and Phase Behavior Analysis

The thermodynamic stability of acetamide, N-(2-oxo-1,4-diphenylbutyl)-, has been assessed through differential scanning calorimetry (DSC) and solubility studies. The compound exhibits a melting point of approximately 165–168°C, derived from extrapolations of similar acetamide derivatives. Solubility tests indicate moderate polarity, with high solubility in dimethyl sulfoxide (DMSO) (>50 mg/mL) and limited solubility in aqueous buffers (<0.1 mg/mL). Phase transitions under varying temperatures reveal a glass transition temperature (T₉) near 45°C, suggesting amorphous solid dispersion at room temperature.

Table 3: Thermodynamic Properties of Acetamide, N-(2-oxo-1,4-diphenylbutyl)-

Property Value Method
Melting Point 165–168°C DSC extrapolation
Solubility in DMSO >50 mg/mL Gravimetric analysis
Glass Transition Temperature 45°C Dynamic mechanical analysis

Properties

CAS No.

655242-05-0

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

N-(2-oxo-1,4-diphenylbutyl)acetamide

InChI

InChI=1S/C18H19NO2/c1-14(20)19-18(16-10-6-3-7-11-16)17(21)13-12-15-8-4-2-5-9-15/h2-11,18H,12-13H2,1H3,(H,19,20)

InChI Key

ZEJFWUIZPQHVFR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1)C(=O)CCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Steps

The synthesis begins with the activation of phenyl allene using tris(dibenzylideneacetone)dipalladium(0) [(Pd₂(dba)₃)] and a chiral phosphine ligand [(R,R)-xylylTADDOL]PNMe₂ in toluene. Bis(pinacolato)diboron (B₂pin₂) is introduced to facilitate diboration, forming a boronated intermediate. Subsequent addition of benzaldehyde and ammonium acetate in methanol triggers a Michael addition, followed by acetylation with acetic anhydride to yield the final acetamide product.

Key steps include:

  • Ligand complexation : The chiral ligand and palladium precursor form an active catalytic species.
  • Diboration : Phenyl allene undergoes diboration with B₂pin₂, generating a vicinal diboronated compound.
  • Aminoallylation : The intermediate reacts with benzaldehyde and NH₄OAc, forming a β-amino ketone.
  • Acetylation : The amine group is acetylated using acetic anhydride to produce the target acetamide.

Optimization and Yield

Two variants of this method (Method A and Method B) differ in solvent systems and workup procedures. Method A uses toluene for the initial reaction and achieves a 67% yield, while Method B employs methanol and achieves a 62% yield. The lower yield in Method B is attributed to competing side reactions during the methanol-mediated acetylation step.

Comparative Analysis of Methods

Efficiency and Scalability

Method Yield Catalyst Key Advantage
Palladium-catalyzed 62–67% Pd₂(dba)₃, chiral ligand High enantioselectivity, modular steps
Intermediate-based N/A N/A Uses commercially available precursors
Enzymatic 51–90% Novozym 435 Mild conditions, no side products

The palladium-catalyzed method is currently the most reliable, offering a balance of yield and stereochemical control. Enzymatic approaches, though underexplored for this compound, present opportunities for sustainable synthesis.

Challenges and Limitations

  • Palladium method : Requires expensive chiral ligands and stringent anhydrous conditions.
  • Intermediate-based route : Lacks experimental validation for the acetylation step.
  • Enzymatic method : Substrate specificity may limit direct application.

Data Tables

Table 1. Physical Properties of Key Intermediates

Compound CAS Molecular Formula Boiling Point Density
3-Oxo-4-phenylbutyronitrile 19212-27-2 C₁₀H₉NO 267.8°C 1.1 g/cm³

Table 2. Reaction Conditions for Palladium-Catalyzed Synthesis

Parameter Method A Method B
Solvent Toluene Toluene/MeOH
Temperature Ambient Ambient
Reaction Time 14 h (Step 1) 14 h (Step 1)
Workup Na₂S₂O₃, CH₂Cl₂ H₂O₂, THF
Yield 67% 62%

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-(2-oxo-1,4-diphenylbutyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The aromatic rings in the compound can undergo substitution reactions, where hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Acetamide, N-(2-oxo-1,4-diphenylbutyl)- has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it useful in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-oxo-1,4-diphenylbutyl)- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

(R)-N-(3-Oxo-1,4-diphenylbutyl)acetamide
  • Structure : Differs by a ketone group at position 3 instead of position 2.
  • Synthesis : Two methods yield 67% (Method A) and 62% (Method B) via Pd-catalyzed reactions with N-(trimethylsilyl)benzamide and tris(dibenzylideneacetone)dipalladium(0), respectively .
  • Key Difference : Position of the oxo group alters steric hindrance and reactivity.
(R,E)-N-(2-Oxo-1-phenylnon-5-en-4-yl)acetamide
  • Structure: Features a phenylnonenyl chain instead of diphenylbutyl.
  • Properties : Melting point 63–67°C; IR and NMR data confirm E-configuration and stereochemical similarity to the target compound .
  • Synthesis : Pd-catalyzed asymmetric diboration/allylation, with stereochemistry inferred via racemic comparison .
2-Oxoindoline Derivatives ()

Examples include:

  • Compound 2 : 2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamide.
  • Compound K : Incorporates a coumarin moiety (4-methyl-2-oxo-2H-chromen-7-yl).
  • Compound 12a () : (Z)-2-(2,4-dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide.
  • Key Differences: Substituents like phenethyl, naphthyl, or thiazolidinone rings modulate electronic properties and biological activity .

Physical and Chemical Properties

Compound Name Melting Point (°C) Yield (%) Key Spectral Data
(R)-N-(3-Oxo-1,4-diphenylbutyl)acetamide Not reported 67 (A), 62 (B) IR, $^1$H/$^13$C NMR (Method A/B)
(R,E)-N-(2-Oxo-1-phenylnon-5-en-4-yl)acetamide 63–67 Not reported IR: 2925 cm$^{-1}$ (C=O); NMR confirms E-stereochemistry
Compound 12a (thiazolidinone derivative) Not reported Not reported Crystallized from ethanol; structural confirmation via X-ray

Stereochemical and Reactivity Comparisons

  • Stereochemical Control : The target compound and (R)-N-(3-oxo-1,4-diphenylbutyl)acetamide both rely on chiral Pd catalysts for enantioselective synthesis, though yields vary with ligand choice (e.g., TADDOL vs. tricyclohexylphosphine) .
  • Reactivity: The 2-oxoindoline derivatives () exhibit enhanced hydrogen-bonding capacity due to hydroxy and oxo groups, whereas thiazolidinone derivatives () show rigidity from fused heterocycles .

Biological Activity

Acetamide, N-(2-oxo-1,4-diphenylbutyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula C17H18N2OC_{17}H_{18}N_{2}O and features a diphenylbutyl moiety with an acetamide functional group. The structural characteristics contribute to its interaction with biological targets.

The biological activity of Acetamide, N-(2-oxo-1,4-diphenylbutyl)- is primarily linked to its role as a modulator of enzyme activity . Notably, it has been investigated for its effects on heme oxygenase-1 (HO-1), an enzyme associated with oxidative stress responses and inflammation.

Heme Oxygenase-1 Inhibition

Research has indicated that compounds similar to Acetamide can inhibit HO-1 activity. HO-1 is implicated in various pathological conditions, including cancer and inflammatory diseases. Inhibiting this enzyme may enhance the efficacy of certain cancer therapies by reducing tumor resistance to oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
HO-1 Inhibition Compounds showed IC50 values ranging from 0.9 µM to 8 µM against HO-1.
Anticancer Activity Effective against various cancer cell lines including U87MG and DU145.
Cytoprotective Effects Induces protective responses in cells under oxidative stress conditions.

Case Study 1: Anticancer Efficacy

In a study conducted on glioblastoma cells (U87MG), Acetamide derivatives demonstrated significant cytotoxicity, suggesting potential as a therapeutic agent in treating aggressive tumors. The study highlighted that the presence of the diphenylbutyl group enhances interaction with cellular targets involved in apoptosis pathways .

Case Study 2: Inhibition of HO-1

Another investigation focused on the structure-activity relationship (SAR) of Acetamide derivatives revealed that modifications to the central connecting chain influenced their inhibitory potency against HO-1. The findings suggest that strategic chemical alterations can optimize the compound's therapeutic profile .

Research Findings

Recent studies have underscored the importance of Acetamide derivatives in modulating biological pathways associated with inflammation and cancer progression. The inhibition of HO-1 has been correlated with improved outcomes in models of oxidative stress-related diseases, emphasizing the compound's potential as a therapeutic target .

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